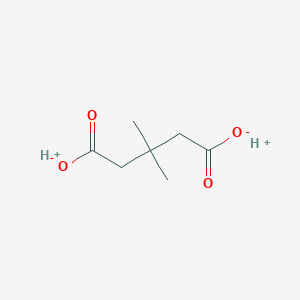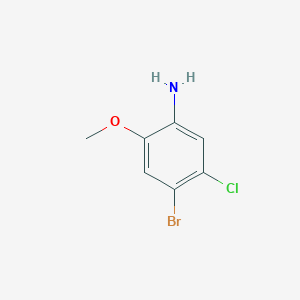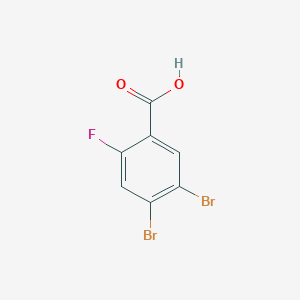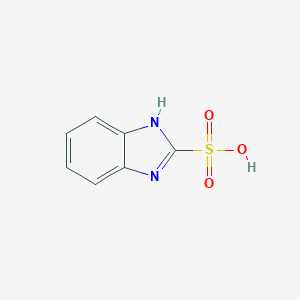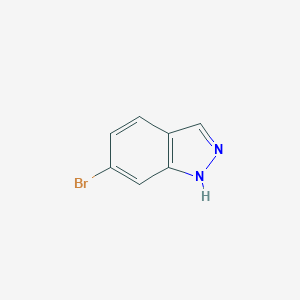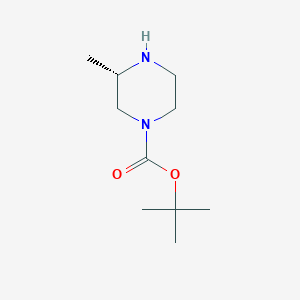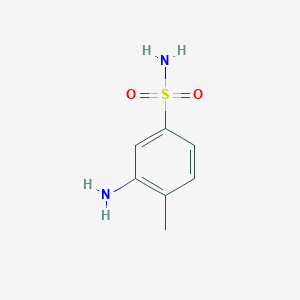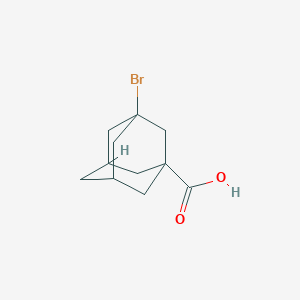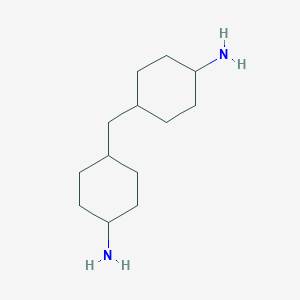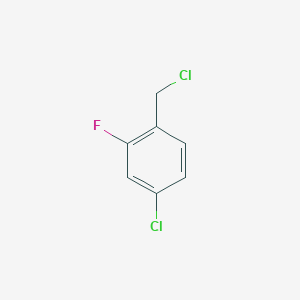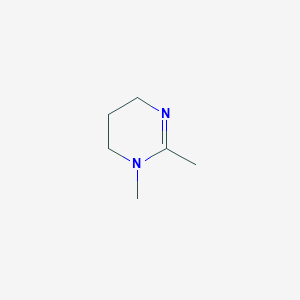
1-(3-氯丙基)哌啶
概述
描述
4-氨基-N-(2-氯苯基)苯磺酰胺是一种有机化合物,其分子式为C12H11ClN2O2S。它是苯磺酰胺家族的一员,其特征在于苯环上连接着磺酰胺基团。 这种化合物以其在化学、生物学、医学和工业等各个领域的多样应用而闻名 .
科学研究应用
4-氨基-N-(2-氯苯基)苯磺酰胺在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块,以及各种化学反应中的试剂。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行的研究探索它作为治疗各种疾病的治疗剂的潜力。
工业: 它用于生产染料、颜料和其他工业化学品.
作用机理
4-氨基-N-(2-氯苯基)苯磺酰胺的作用机理涉及它与特定分子靶标和途径的相互作用。磺酰胺基团可以与酶和蛋白质相互作用,抑制它们的活性。这种相互作用会破坏各种生物过程,导致观察到的化合物效应。 所涉及的确切分子靶标和途径取决于特定的应用和使用环境 .
作用机制
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-(3-Chloropropyl)piperidine, it’s known to be stable under normal temperature and pressure . It should be prevented from contacting groundwater, waterways, or sewage systems .
生化分析
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes and proteins . For example, piperine, a piperidine derivative, has been found to inhibit cell migration and induce cell cycle arrest
Cellular Effects
The cellular effects of 1-(3-Chloropropyl)piperidine are currently unknown. Piperidine derivatives have been found to have various effects on cells. For instance, piperine has been found to induce apoptosis in A2780 cells
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chloropropyl)piperidine is not well-understood. Piperidine derivatives have been found to exert their effects through various mechanisms. For example, piperine has been found to inhibit the PI3K/Akt/GSK3_ signal transduction pathway
Metabolic Pathways
The metabolic pathways that 1-(3-Chloropropyl)piperidine is involved in are currently unknown. Piperidine derivatives have been found to be involved in various metabolic pathways. For example, piperidine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor
准备方法
合成路线和反应条件
4-氨基-N-(2-氯苯基)苯磺酰胺的合成通常涉及在受控条件下将4-氨基苯磺酰胺与2-氯苯甲酰氯反应。反应在碱的存在下进行,例如吡啶或三乙胺,以中和反应过程中产生的盐酸。 然后将反应混合物加热以促进目标产物的形成 .
工业生产方法
在工业环境中,4-氨基-N-(2-氯苯基)苯磺酰胺的生产可能涉及更有效且可扩展的方法。一种常见的方法是使用连续流反应器,该反应器可以更好地控制反应条件并提高产率。 此外,使用催化剂和优化的反应参数可以进一步提高合成过程的效率 .
化学反应分析
反应类型
4-氨基-N-(2-氯苯基)苯磺酰胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成磺酸或其他氧化衍生物。
还原: 还原反应可以将磺酰胺基团转化为胺类或其他还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以生成磺酸,而还原可以生成胺类。 取代反应会导致各种取代的苯磺酰胺 .
相似化合物的比较
类似化合物
- 4-氨基-N-(4-氯苯基)苯磺酰胺
- 4-氨基-N-(3-氯苯基)苯磺酰胺
- 4-氨基-2-氯-N-(2-氯苯基)苯磺酰胺
独特性
4-氨基-N-(2-氯苯基)苯磺酰胺的独特性在于其在苯环上的特定取代模式,这会影响其化学反应性和生物活性。 2-氯苯基基团的存在可以增强它与某些分子靶标的相互作用,使其区别于其他类似化合物 .
属性
IUPAC Name |
1-(3-chloropropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNBUNZJIQDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163164 | |
| Record name | Piperidine, 1-(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-63-5 | |
| Record name | 1-(3-Chloropropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(3-chloropropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
